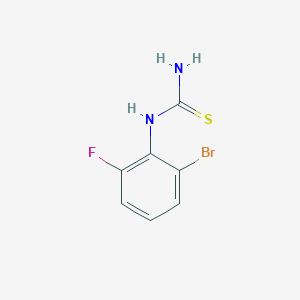

N-(2-Bromo-6-fluorophenyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Bromo-6-fluorophenyl)thiourea: is an organosulfur compound that belongs to the class of thiourea derivatives

準備方法

Synthetic Routes and Reaction Conditions:

Condensation Method: One common method for synthesizing thiourea derivatives involves the condensation of amines with carbon disulfide in an aqueous medium.

Isocyanide Method: Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur.

On-Water Reaction: A sustainable and chemoselective synthesis of unsymmetrical thioureas can be achieved through the reaction of (thio)isocyanates with amines in water.

Industrial Production Methods: Industrial production of N-(2-Bromo-6-fluorophenyl)thiourea typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials, cost, and desired product specifications.

化学反応の分析

Types of Reactions:

Substitution Reactions: N-(2-Bromo-6-fluorophenyl)thiourea can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: Thiourea derivatives can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.

Free Radical Reactions: The compound can participate in free radical reactions, such as those involving N-bromosuccinimide (NBS), where the bromine atom is involved in radical formation.

Common Reagents and Conditions:

N-bromosuccinimide (NBS): Used in free radical bromination reactions.

Elemental Sulfur: Used in the synthesis of thioureas from isocyanides.

Carbon Disulfide: Used in the condensation method for thiourea synthesis.

Major Products Formed:

Substituted Thioureas: Formed through nucleophilic substitution reactions.

Sulfonyl Derivatives: Formed through oxidation reactions.

Amines: Formed through reduction reactions.

科学的研究の応用

Chemistry:

Biology:

Antibacterial and Antifungal Agents: N-(2-Bromo-6-fluorophenyl)thiourea has shown potential as an antibacterial and antifungal agent.

Anticancer Research: Thiourea derivatives are being studied for their anticancer properties and ability to inhibit tumor growth.

Medicine:

Drug Development: The compound is being explored for its potential use in developing new therapeutic agents for various diseases.

Industry:

Photographic Films and Dyes: Thiourea derivatives are used in the production of photographic films and dyes due to their chemical properties.

作用機序

The mechanism of action of N-(2-Bromo-6-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, in antiviral research, thiourea derivatives have been shown to inhibit virus-cell fusion by blocking the interaction between viral proteins and cellular receptors . This inhibition prevents the virus from entering and infecting host cells.

類似化合物との比較

N-(2-Bromo-4-fluorophenyl)thiourea: Another thiourea derivative with similar chemical properties.

N-(2-Chloro-6-fluorophenyl)thiourea: A compound with a chlorine atom instead of bromine, exhibiting similar reactivity.

Uniqueness: N-(2-Bromo-6-fluorophenyl)thiourea is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

生物活性

N-(2-Bromo-6-fluorophenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiourea functional group attached to a brominated and fluorinated phenyl ring. The synthesis typically involves the reaction of 2-bromo-6-fluoroaniline with thiophosgene or other thiourea precursors.

Thiourea derivatives, including this compound, have been shown to exhibit potent anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that thiourea derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Targeting Molecular Pathways : These compounds may inhibit key signaling pathways involved in cancer progression, such as those affecting angiogenesis and cell cycle regulation .

Case Studies

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits selective cytotoxicity against several cancer cell lines. For example, one study reported an IC50 value of 15 µg/mL against HepG2 (liver cancer) cells, indicating strong potential for further development as an anticancer agent .

- Mechanistic Insights : Research has indicated that the presence of electron-withdrawing groups (EWGs), such as fluorine and bromine, enhances the anticancer activity of thiourea derivatives. This is attributed to increased electrophilicity, which may facilitate interactions with cellular targets involved in cancer cell survival .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties.

- Enzyme Inhibition : Thiourea derivatives have been found to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes. Compounds similar to this compound have shown significant inhibition percentages in paw edema models .

Research Findings

- In Vivo Studies : In animal models, thiourea derivatives have demonstrated the ability to reduce inflammation significantly, with some compounds achieving over 40% inhibition of edema formation .

- Cytokine Modulation : There is evidence suggesting that these compounds can modulate cytokine production, further contributing to their anti-inflammatory effects .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

| Activity Type | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15 µg/mL | Induction of apoptosis |

| HeLa | 3–14 µM | Inhibition of cell proliferation | |

| Anti-inflammatory | Paw Edema Model | >100 µM | Inhibition of COX/LOX |

特性

CAS番号 |

65896-12-0 |

|---|---|

分子式 |

C7H6BrFN2S |

分子量 |

249.11 g/mol |

IUPAC名 |

(2-bromo-6-fluorophenyl)thiourea |

InChI |

InChI=1S/C7H6BrFN2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) |

InChIキー |

IFOVNLDXKNVXNV-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)Br)NC(=S)N)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。